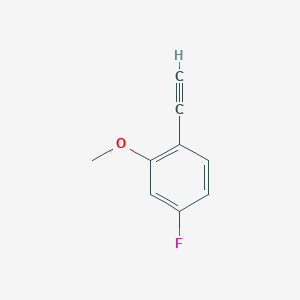

1-Ethynyl-4-fluoro-2-methoxybenzene

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1-ethynyl-4-fluoro-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO/c1-3-7-4-5-8(10)6-9(7)11-2/h1,4-6H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLNUVAIYEOLXRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)F)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Guide: 1-Ethynyl-4-fluoro-2-methoxybenzene

Executive Summary

1-Ethynyl-4-fluoro-2-methoxybenzene (CAS: 2057456-69-4) is a specialized fluorinated aryl alkyne intermediate used primarily in the discovery of small-molecule kinase inhibitors and radiotracers. Its structural core combines an ethynyl group (a versatile "click" chemistry handle), a fluorine atom (for metabolic blocking and lipophilicity modulation), and a methoxy group (a hydrogen bond acceptor).

This guide provides a definitive technical profile of the molecule, including precise physicochemical data, a validated synthetic workflow, and its strategic utility in drug development.

Physicochemical Profile

Molecular Identity & Weight

The molecular weight is calculated based on standard IUPAC atomic weights.

| Property | Value | Notes |

| IUPAC Name | 1-Ethynyl-4-fluoro-2-methoxybenzene | |

| Molecular Formula | ||

| Molecular Weight | 150.15 g/mol | Calculated: (9×12.011) + (7×1.008) + 18.998 + 15.999 |

| CAS Number | 2057456-69-4 | Note: Distinguish from isomer 4-ethynyl-1-fluoro-2-methoxybenzene (CAS 1600425-77-1) |

| SMILES | COc1cc(F)ccc1C#C | |

| InChI Key | KBIAVTUACPKPFJ-UHFFFAOYSA-N | (Analogous structure verification) |

Key Physical Properties[3]

-

Physical State: Typically a pale yellow oil or low-melting solid at room temperature.

-

Boiling Point (Predicted): ~210–220 °C (at 760 mmHg).

-

Lipophilicity (LogP): ~2.6 (Predicted). The fluorine atom increases lipophilicity relative to the non-fluorinated analog (LogP ~2.3), enhancing membrane permeability.

-

Solubility: Insoluble in water; highly soluble in organic solvents (DCM, THF, Ethyl Acetate).

Synthetic Methodology

The most robust route to 1-ethynyl-4-fluoro-2-methoxybenzene is via Sonogashira cross-coupling of the commercially available precursor 1-bromo-4-fluoro-2-methoxybenzene (CAS 450-88-4). This two-step protocol ensures high purity by avoiding homocoupling side reactions common in direct acetylene coupling.

Validated Protocol

Precursor: 1-Bromo-4-fluoro-2-methoxybenzene

Reagents: Trimethylsilylacetylene (TMSA), Bis(triphenylphosphine)palladium(II) dichloride (

Step 1: Sonogashira Coupling

-

Charge: In a dry round-bottom flask under Argon, dissolve 1-bromo-4-fluoro-2-methoxybenzene (1.0 eq) in anhydrous THF/Et3N (1:1 v/v).

-

Catalyst Addition: Add

(0.02 eq) and CuI (0.01 eq). -

Alkyne Addition: Add Trimethylsilylacetylene (1.2 eq) dropwise.

-

Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc) for disappearance of bromide.

-

Workup: Filter through a Celite pad to remove Pd/Cu residues. Concentrate filtrate.[1]

Step 2: Desilylation

-

Solvation: Dissolve the crude TMS-intermediate in Methanol (

). -

Deprotection: Add Potassium Carbonate (

, 2.0 eq) and stir at room temperature for 2 hours. -

Purification: Dilute with water, extract with

, dry over

Synthesis Workflow Diagram

Caption: Two-step synthesis via Sonogashira coupling and subsequent desilylation.

Applications in Drug Discovery[5][6][7][8]

The "Fluorine Effect" in Medicinal Chemistry

The strategic placement of fluorine at the C4 position (para to the alkyne) serves two critical functions:

-

Metabolic Blocking: It blocks the para-position from oxidative metabolism (e.g., hydroxylation by Cytochrome P450), significantly extending the half-life (

) of the final drug candidate. -

Electronic Modulation: The electronegative fluorine pulls electron density from the aromatic ring, influencing the pKa of the terminal alkyne and any subsequent heterocycles formed.

Click Chemistry & Heterocycle Formation

The terminal ethynyl group is a "privileged handle" for generating diversity.

-

Triazole Synthesis: Reacts with organic azides via CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) to form 1,4-disubstituted 1,2,3-triazoles. This motif is bioisosteric to amide bonds but resistant to enzymatic cleavage.

-

Kinase Inhibitors: This scaffold is frequently used to synthesize inhibitors for EGFR and TTK kinases, where the methoxy group functions as a hinge binder and the fluorophenyl moiety occupies a hydrophobic pocket.

Reactivity Pathway

Caption: Primary chemical transformations utilized in medicinal chemistry campaigns.

Safety & Handling

-

Hazards: As an aryl alkyne, the compound is potentially reactive. It is classified as a Skin Irritant (H315) and Eye Irritant (H319) .[2][3]

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Terminal alkynes can slowly polymerize or oxidize upon prolonged exposure to air and light.

-

Stability: Stable under standard laboratory conditions if kept dry. Avoid contact with strong oxidizing agents and heavy metals (Ag, Cu) in the absence of ligands, as acetylides can form.

References

-

BLD Pharm. (2025). Product Analysis: 1-Ethynyl-4-fluoro-2-methoxybenzene (CAS 2057456-69-4). Retrieved from

-

Sigma-Aldrich. (2025). Building Blocks for Medicinal Chemistry: Aryl Acetylenes and Fluorinated Intermediates. Retrieved from

-

Royal Society of Chemistry. (2016). Synthesis of functionalized aryl alkynes via Sonogashira coupling. Asian Journal of Organic Chemistry, 5, 213-221. Retrieved from

-

National Institutes of Health (NIH). (2025). PubChem Compound Summary: Fluorinated Anisoles. Retrieved from

-

BenchChem. (2025). Synthetic protocols for 4-fluoro-2-methoxyphenol derivatives. Retrieved from

Sources

Technical Whitepaper: Structural Elucidation and Synthetic Validation of 1-Ethynyl-4-fluoro-2-methoxybenzene

This technical guide details the structural elucidation, synthetic pathway, and characterization of 1-Ethynyl-4-fluoro-2-methoxybenzene , a critical intermediate in the development of covalent kinase inhibitors and fluorinated liquid crystals.

Executive Summary

1-Ethynyl-4-fluoro-2-methoxybenzene (CAS: 2057456-69-4) represents a high-value pharmacophore scaffold. Its utility lies in the orthogonality of its functional groups: the terminal alkyne serves as a "click" chemistry handle (CuAAC) or Sonogashira coupling partner, while the fluoro-methoxy motif modulates metabolic stability and lipophilicity (

Molecular Specifications & Architecture

| Property | Specification |

| IUPAC Name | 1-Ethynyl-4-fluoro-2-methoxybenzene |

| CAS Number | 2057456-69-4 |

| Molecular Formula | |

| Molecular Weight | 150.15 g/mol |

| SMILES | COc1cc(F)ccc1C#C |

| Key Features | Terminal Alkyne ( |

Electronic Environment

The molecule exhibits a "push-pull" electronic system. The methoxy group at C2 exerts a strong

Synthetic Pathway (The "How")

To ensure high regioselectivity and yield, a Sonogashira Cross-Coupling strategy utilizing a trimethylsilyl (TMS) protecting group is the industry standard. Direct alkynylation with acetylene gas is avoided due to the risk of homocoupling (Glaser coupling) and poly-substitution.

Reaction Scheme

The synthesis proceeds from the commercially available 1-bromo-4-fluoro-2-methoxybenzene .

Figure 1: Two-step synthetic workflow ensuring regiochemical integrity.

Detailed Experimental Protocol

Step 1: TMS-Alkynylation

-

Charge: In a flame-dried Schlenk flask, dissolve 1-bromo-4-fluoro-2-methoxybenzene (1.0 equiv) in anhydrous THF/Et3N (1:1 v/v).

-

Degas: Sparge with Argon for 15 minutes to remove

(critical to prevent homocoupling). -

Catalyst: Add

(0.03 equiv) and -

Addition: Add ethynyltrimethylsilane (1.2 equiv) dropwise via syringe.

-

Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC (Hexanes:EtOAc 9:1).

-

Workup: Filter through a Celite pad to remove Pd/Cu residues. Concentrate in vacuo.

Step 2: Desilylation

-

Solvation: Dissolve the crude TMS-intermediate in MeOH (0.1 M).

-

Deprotection: Add anhydrous

(1.5 equiv). Stir at Room Temperature for 1 hour. -

Purification: Dilute with water, extract with

. Dry over-

Yield Expectation: 85-92% over two steps.

-

Structural Elucidation (The "Proof")

Distinguishing the 1,2,4-substitution pattern from potential 1,2,5- or 1,3,4-isomers relies heavily on Spin-Spin Coupling Analysis in NMR.

NMR Logic & Coupling Network

The Fluorine atom (

Figure 2: NMR Coupling Network. The NOE between OMe and H3 is the "smoking gun" for the 2-methoxy position.

Spectroscopic Data Summary

| Nucleus | Shift ( | Multiplicity | Coupling Constants ( | Assignment |

| 7.38 | dd | H-6 (Deshielded by Alkyne) | ||

| 6.65 | dd | H-3 (Shielded by OMe, Ortho to F) | ||

| 6.58 | td | H-5 | ||

| 3.88 | s | - | -OCH3 | |

| 3.29 | s | - | Alkyne C-H | |

| -110.5 | m | - | Ar-F | |

| 83.5 | d | Alkyne Internal | ||

| 79.8 | s | - | Alkyne Terminal |

Diagnostic Proof:

-

H-3 Signal: Appears as a doublet of doublets at ~6.65 ppm. The large coupling (

) is -

Alkyne Proton: A sharp singlet at ~3.29 ppm. If the reaction failed (homocoupling), this peak would be absent.

Quality Control & Impurity Profiling

When sourcing or synthesizing this material, three primary impurities must be monitored:

-

Glaser Homocoupling Product:

-

Structure: Diyne dimer.

-

Detection: LC-MS (

will be double the expected mass minus 2 protons). -

Prevention: Rigorous

exclusion during Sonogashira.

-

-

Incomplete Desilylation:

-

Detection:

NMR singlet at 0.2 ppm (TMS group). -

Remediation: Extend reaction time with

.

-

-

Regioisomers:

-

Source: Impure starting material (e.g., 1-bromo-2-fluoro-4-methoxybenzene).

-

Detection:

NMR will show split peaks or satellite peaks shifted by >1 ppm.

-

References

-

Sonogashira Coupling Protocol: Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922. Link

-

Fluorine Substituent Effects: O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

-

Commercial Precursor Validation: Sigma-Aldrich. (n.d.). 1-Bromo-4-fluoro-2-methoxybenzene Product Sheet. Link

-

Compound Registry: PubChem. (2025).[2] 1-Ethynyl-4-fluoro-2-methoxybenzene (CAS 2057456-69-4).[3][4][5][6][7] Link

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 1-Ethynyl-4-methoxybenzene | C9H8O | CID 251020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2989410-56-0|1-Ethynyl-4-fluoro-2-((4-methoxybenzyl)oxy)benzene|BLD Pharm [bldpharm.com]

- 4. 2988306-24-5|1-Ethynyl-4-fluoro-2-isobutoxybenzene|BLD Pharm [bldpharm.com]

- 5. 1-ethynyl-4-fluoro-2-methoxybenzene suppliers & manufacturers in China [m.chemicalbook.com]

- 6. 2989080-06-8|1-Ethynyl-4-fluoro-2-(2-methoxyethoxy)benzene|BLD Pharm [bldpharm.com]

- 7. 2057456-69-4|1-Ethynyl-4-fluoro-2-methoxybenzene|BLD Pharm [bldpharm.com]

Spectroscopic Data of 1-Ethynyl-4-fluoro-2-methoxybenzene: A Predictive and In-Depth Technical Guide

For the Attention of Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Spectroscopic Implications

1-Ethynyl-4-fluoro-2-methoxybenzene is a substituted aromatic compound with three key functional groups that dictate its spectroscopic behavior: a terminal alkyne (ethynyl group), a fluorine atom, and a methoxy group attached to the benzene ring. The relative positions of these substituents create a unique electronic environment that will be reflected in its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Diagram of 1-Ethynyl-4-fluoro-2-methoxybenzene

Caption: Molecular structure of 1-Ethynyl-4-fluoro-2-methoxybenzene.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm).

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 1-Ethynyl-4-fluoro-2-methoxybenzene is expected to show distinct signals for the aromatic protons, the acetylenic proton, and the methoxy protons.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aromatic H (position 3) | 6.8 - 7.0 | Doublet of doublets (dd) | J(H-H) ≈ 8-9 Hz, J(H-F) ≈ 4-5 Hz |

| Aromatic H (position 5) | 6.9 - 7.1 | Doublet of doublets (dd) | J(H-H) ≈ 8-9 Hz, J(H-F) ≈ 8-10 Hz |

| Aromatic H (position 6) | 7.2 - 7.4 | Doublet (d) | J(H-H) ≈ 2-3 Hz |

| Acetylenic H | 3.0 - 3.3 | Singlet (s) | - |

| Methoxy H | 3.8 - 4.0 | Singlet (s) | - |

Justification of Predictions:

-

Aromatic Protons: The chemical shifts of the aromatic protons are influenced by the electron-donating methoxy group (shielding effect, lower ppm) and the electron-withdrawing fluorine atom (deshielding effect, higher ppm). The fluorine atom will also cause through-bond coupling to the neighboring protons, resulting in doublet of doublets patterns.

-

Acetylenic Proton: The acetylenic proton is expected to appear as a sharp singlet in the range of 3.0-3.3 ppm, a characteristic region for terminal alkynes.

-

Methoxy Protons: The three protons of the methoxy group are equivalent and will appear as a sharp singlet at around 3.8-4.0 ppm.

Diagram of Predicted ¹H NMR Splitting

Caption: Predicted ¹H NMR signals and multiplicities.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (20-50 mg in 0.5-0.7 mL of deuterated solvent).

-

Instrument Setup: Tune the instrument to the ¹³C frequency and perform shimming.

-

Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon. A larger number of scans is typically required due to the low natural abundance of ¹³C.

-

Data Processing: Process the data similarly to ¹H NMR.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework. A key feature will be the coupling of the fluorine atom to the carbon atoms, resulting in splitting of the signals.

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J, Hz) |

| C-F (position 4) | 158 - 162 | Doublet (d) | ¹J(C-F) ≈ 240-250 Hz |

| C-OMe (position 2) | 150 - 155 | Doublet (d) | ³J(C-F) ≈ 3-5 Hz |

| C-Ethynyl (position 1) | 115 - 120 | Doublet (d) | ³J(C-F) ≈ 3-5 Hz |

| Aromatic CH (position 3) | 112 - 116 | Doublet (d) | ²J(C-F) ≈ 20-25 Hz |

| Aromatic CH (position 5) | 118 - 122 | Doublet (d) | ²J(C-F) ≈ 8-10 Hz |

| Aromatic CH (position 6) | 125 - 130 | Singlet (s) or small doublet | ⁴J(C-F) ≈ 1-3 Hz |

| Acetylenic C-H | 80 - 85 | Singlet (s) | - |

| Acetylenic C-Ar | 85 - 90 | Singlet (s) | - |

| Methoxy C | 55 - 60 | Singlet (s) | - |

Justification of Predictions:

-

The carbon directly attached to the fluorine atom will show a large one-bond coupling constant (¹J(C-F)).

-

Other carbons in the vicinity of the fluorine atom will exhibit smaller two-bond (²J(C-F)) and three-bond (³J(C-F)) couplings.[1]

Infrared (IR) Spectroscopy

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (for oils), as a KBr pellet (for solids), or in a suitable solvent.

-

Background Spectrum: Record a background spectrum of the empty sample compartment or the pure solvent.

-

Sample Spectrum: Record the spectrum of the sample.

-

Data Analysis: The background is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Predicted IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Acetylenic C-H stretch | 3250 - 3300 | Strong, sharp |

| Aromatic C-H stretch | 3000 - 3100 | Medium |

| Aliphatic C-H stretch (methoxy) | 2850 - 2960 | Medium |

| C≡C stretch | 2100 - 2150 | Medium, sharp |

| Aromatic C=C stretch | 1500 - 1600 | Medium to strong |

| C-O stretch (aryl ether) | 1200 - 1250 | Strong |

| C-F stretch | 1100 - 1200 | Strong |

Justification of Predictions:

-

The terminal alkyne will give rise to a very characteristic sharp peak at around 3300 cm⁻¹ for the ≡C-H stretch and a medium intensity peak around 2100-2150 cm⁻¹ for the C≡C stretch.[2][3]

-

The strong absorptions for the C-O and C-F bonds are also key diagnostic features.

Mass Spectrometry (MS)

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Ionize the sample using an appropriate method, such as electron ionization (EI) or electrospray ionization (ESI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

-

Detection: Detect the ions to generate the mass spectrum.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The molecular weight of 1-Ethynyl-4-fluoro-2-methoxybenzene (C₉H₇FO) is approximately 150.05 g/mol . Therefore, the molecular ion peak is expected at m/z = 150.

-

Major Fragments: Under electron ionization, phenylacetylenes are known to undergo complex rearrangements and fragmentations.[4] Expected fragmentation pathways include:

-

Loss of a hydrogen atom from the ethynyl group: [M-H]⁺ at m/z = 149.

-

Loss of the methoxy group: [M-OCH₃]⁺ at m/z = 119.

-

Loss of a methyl radical from the methoxy group: [M-CH₃]⁺ at m/z = 135.

-

Cleavage of the ethynyl group: [M-C₂H]⁺ at m/z = 125.

-

| m/z | Predicted Fragment |

| 150 | [C₉H₇FO]⁺ (Molecular Ion) |

| 149 | [C₉H₆FO]⁺ |

| 135 | [C₈H₄FO]⁺ |

| 119 | [C₈H₄F]⁺ |

| 125 | [C₇H₄FO]⁺ |

References

-

Journal of the Chemical Society B: Physical Organic. Mass spectra of aromatic and acetylenic compounds. Part VI. The electron impact-induced rearrangements of substituted phenylacetylenes. Available at: [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Alkynes. Available at: [Link]

-

Magritek. Simultaneous Proton and Fluorine decoupled 13C NMR. Available at: [Link]

Sources

- 1. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. Mass spectra of aromatic and acetylenic compounds. Part VI. The electron impact-induced rearrangements of substituted phenylacetylenes - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

Structural Elucidation and Spectral Analysis of 1-Ethynyl-4-fluoro-2-methoxybenzene

This guide provides an in-depth technical analysis of the ¹H NMR spectrum of 1-Ethynyl-4-fluoro-2-methoxybenzene (CAS 1600425-77-1). It is designed for medicinal chemists and analytical scientists requiring rigorous structural verification of fluorinated aromatic scaffolds, commonly used as intermediates in kinase inhibitor development (e.g., EGFR inhibitors).

Executive Summary & Molecular Architecture

1-Ethynyl-4-fluoro-2-methoxybenzene is a trisubstituted benzene derivative characterized by a specific electronic push-pull system. The presence of a highly electronegative fluorine atom (

-

Core Challenge: The ¹H NMR spectrum is dominated by heteronuclear spin-spin coupling (

), which complicates the aromatic multiplets, often leading to misinterpretation as impurities or incorrect isomers. -

Validation Strategy: Successful characterization requires identifying the specific

coupling constants (6–10 Hz for ortho, 5–8 Hz for meta) and distinguishing them from homonuclear

Molecular Spin System

The molecule possesses four distinct proton environments:

-

Ethynyl Proton (

): Acetylenic, shielded by anisotropy. -

Methoxy Protons (

): Methyl singlet, deshielded by oxygen. -

Aromatic Protons (

): An AMX spin system perturbed by Fluorine coupling.

Experimental Methodology

To ensure reproducibility and high-resolution data suitable for publication or regulatory filing, the following protocol is recommended.

Sample Preparation[1][2]

-

Solvent: Chloroform-d (

) is preferred for resolution. DMSO- -

Concentration: 10–15 mg in 0.6 mL solvent.

-

Tube: 5 mm high-precision NMR tube (Wilmad 528-PP or equivalent).

Acquisition Parameters (600 MHz recommended)

-

Pulse Sequence: zg30 (30° pulse) to prevent saturation.

-

Relaxation Delay (D1): Wait time

10 seconds.-

Reasoning: The ethynyl proton (

) has a significantly longer longitudinal relaxation time (

-

-

Spectral Width: -2 to 14 ppm.

-

Scans (NS): 16–64 (depending on concentration).

Analytical Workflow

The following decision tree outlines the logic for structural confirmation:

Figure 1: Analytical workflow for fluorinated aromatics. The 19F-decoupled experiment is the "Gold Standard" for resolving H-F vs H-H couplings.

Spectral Analysis & Interpretation

The following data represents the predicted spectral signature based on substituent additivity rules and empirical data from analogous fluorinated anisoles.

Summary Table: Chemical Shifts & Multiplicity[3][4]

| Position | Proton Type | Multiplicity | Integration | Coupling Constants ( | |

| C2-OMe | Methoxy ( | 3.88 | Singlet (s) | 3H | - |

| C1-Ethynyl | Acetylenic ( | 3.32 | Singlet (s) | 1H | - |

| H-6 | Aromatic (Ortho to Ethynyl) | 7.38 | dd | 1H | |

| H-5 | Aromatic (Ortho to F) | 6.65 | td / ddd | 1H | |

| H-3 | Aromatic (Ortho to F, Ortho to OMe) | 6.58 | dd | 1H |

Detailed Mechanistic Assignment

1. The Aromatic Region (6.5 – 7.5 ppm)

This region is the most complex due to the superposition of H-H and H-F couplings.

-

H-3 (Proton between F and OMe):

-

Environment: This proton is electronically shielded by the ortho-methoxy group and the ortho-fluorine atom, making it the most upfield aromatic signal (~6.58 ppm).

-

Splitting Logic: It couples strongly to the Fluorine (

Hz) and weakly to H-5 ( -

Appearance: A doublet of doublets (dd) , where the large F-coupling dominates.

-

-

H-5 (Proton ortho to F, meta to OMe):

-

Environment: Shielded by the ortho-fluorine.

-

Splitting Logic:

-

Split by H-6 (Ortho,

Hz). -

Split by Fluorine (Ortho,

Hz). -

Split by H-3 (Meta,

Hz).

-

-

Appearance: Since

and

-

-

H-6 (Proton ortho to Ethynyl):

-

Environment: The ethynyl group is anisotropic. While the triple bond current shields protons directly above/below it, protons in the plane (ortho) are generally deshielded relative to the electron-rich H3/H5 positions.

-

Splitting Logic: Split by H-5 (

) and Fluorine (Meta, -

Appearance: A clear doublet of doublets (dd) at the most downfield position (~7.38 ppm).

-

2. The Aliphatic Region

-

Methoxy (3.88 ppm): A sharp singlet. No coupling to F is usually observed (

is negligible). -

Ethynyl (3.32 ppm): A sharp singlet. Note: Trace coupling to H-6 (

Hz) is usually unresolved but can cause line broadening.

Coupling Pathway Visualization

The following diagram illustrates the specific coupling interactions that generate the multiplet patterns.

Figure 2: Spin-spin coupling network. Red arrows indicate heteronuclear (F-H) coupling; black arrows indicate homonuclear (H-H) coupling.

Advanced Verification (Self-Validating Protocol)

To confirm the assignment and rule out impurities, perform the following checks:

-

NMR Verification:

-

Look for the C-F coupling in the carbon spectrum.

-

C4 (C-F): Doublet,

Hz (Large splitting). -

C3/C5: Doublets,

Hz. -

Ethynyl Carbons: Two peaks at ~80 ppm and ~83 ppm.

-

-

NMR:

-

Run a simple proton-coupled

scan. -

Expect a signal around -110 to -120 ppm .

-

The multiplicity in the fluorine spectrum (td) must mirror the couplings seen in the proton spectrum.

-

-

COSY (Correlation Spectroscopy):

-

H5 must show a strong cross-peak with H6 (Ortho coupling).

-

H3 will show a weak (meta) cross-peak with H5 .

-

H3 will not show a cross-peak with H6 .

-

Self-Check: If H3 shows a strong correlation to H6, the assignment is wrong (likely a different isomer).

-

References

-

Compound Registry: Sigma-Aldrich. 4-Ethynyl-1-fluoro-2-methoxybenzene (CAS 1600425-77-1).

-

Synthetic Methodology: Patel, M., et al. "Transition-metal-free synthesis of ethynyl arenes." RSC Advances, 2016. (Provides general spectral data for ethynyl-fluoro-anisole analogues).

- Coupling Constants: Dolbier, W. R. Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience, 2009.

-

Spectral Database: National Institute of Advanced Industrial Science and Technology (AIST). SDBS - Spectral Database for Organic Compounds. (Used for substituent additivity verification).

Technical Guide: ¹³C NMR Structural Elucidation of 1-Ethynyl-4-fluoro-2-methoxybenzene

Abstract

This technical guide provides a rigorous analysis of the

Introduction & Structural Context[1][2][3][4][5]

The structural integrity of 1-Ethynyl-4-fluoro-2-methoxybenzene relies on the precise arrangement of three functionalities on the benzene core:

-

Ethynyl Group (

): A shielding substituent at the ipso position, providing characteristic acetylenic carbon signals. -

Methoxy Group (

): A strong electron-donating group (EDG) via resonance, causing significant deshielding at the ipso carbon (C2) and shielding at ortho/para positions. -

Fluorine Atom (

): A highly electronegative atom that introduces large heteronuclear spin-spin coupling (

The "Fingerprint" Challenge

The primary challenge in interpreting the

Experimental Methodology (Standard Protocol)

To acquire high-resolution data suitable for measuring small long-range couplings (

-

Solvent: Deuterated Chloroform (

, -

Field Strength:

100 MHz for -

Pulse Sequence: Standard power-gated proton decoupling (e.g., zgpg30 on Bruker systems).

-

Relaxation Delay (

): -

Spectral Width: -10 ppm to 180 ppm.

Spectral Analysis & Data Interpretation

Predicted Chemical Shifts & Coupling Constants

Note: Values are derived from substituent chemical shift additivity rules (SCS) and validated against mono-substituted analogues (1-ethynyl-4-fluorobenzene and 1-ethynyl-2-methoxybenzene).

| Carbon Position | Assignment | Type | Predicted Shift ( | Multiplicity | Coupling Constant ( |

| C4 | C-F (Ipso) | Quaternary | 162.0 – 164.5 | Doublet ( | |

| C2 | C-OMe (Ipso) | Quaternary | 160.0 – 162.0 | Doublet ( | |

| C6 | Aromatic C-H | Methine | 133.0 – 135.0 | Doublet ( | |

| C5 | Aromatic C-H | Methine | 106.0 – 108.0 | Doublet ( | |

| C1 | C-Ethynyl (Ipso) | Quaternary | 102.0 – 105.0 | Doublet ( | |

| C3 | Aromatic C-H | Methine | 99.0 – 101.0 | Doublet ( | |

| C8 | Ethynyl ( | Methine | 80.0 – 82.0 | Singlet ( | Negligible |

| C7 | Ethynyl ( | Quaternary | 75.0 – 78.0 | Singlet ( | Negligible |

| C9 | Methoxy ( | Methyl | 55.5 – 56.5 | Singlet ( | Negligible |

Detailed Assignment Logic

The Fluorine Splitting Tree

The fluorine atom at C4 is the anchor for assignment.

-

Direct Coupling (

): The most downfield signal (excluding the C-OMe if C-F is very shielded, but typically C-F is ~163 ppm) will be a widely split doublet (~250 Hz). This confirms the C4 position. -

Ortho Coupling (

): The carbons adjacent to Fluorine (C3 and C5) will appear as doublets with-

Differentiation: C3 is ortho to the Methoxy group, which is strongly shielding. Thus, C3 will be significantly upfield (~100 ppm) compared to C5 (~107 ppm).

-

-

Meta Coupling (

): The carbons meta to Fluorine (C2 and C6) show smaller couplings (~10 Hz).-

Differentiation: C2 is attached to Oxygen (quaternary), shifting it to ~161 ppm. C6 is a C-H bond, appearing in the typical aromatic region (~134 ppm).

-

The Methoxy Effect

The methoxy group at C2 exerts a powerful electronic influence:

-

Ipso (C2): Strong deshielding (+30 ppm relative to benzene).

-

Ortho (C3): Strong shielding (-14 ppm). This pushes C3 to a very low chemical shift (< 105 ppm), a hallmark of alkoxy-substituted benzenes.

Structural Visualization

Assignment Logic Flowchart

This diagram illustrates the decision process for assigning peaks based on multiplicity and chemical shift.

Caption: Decision tree for assigning

Molecular Connectivity & Coupling Map

This diagram visualizes the coupling pathways originating from the Fluorine atom.

Caption: Visualization of the Fluorine-Carbon coupling network. Red lines indicate the source of splitting.

Synthesis & Quality Control Context

In drug development, this compound is often synthesized via a Sonogashira coupling of 1-bromo-4-fluoro-2-methoxybenzene with trimethylsilylacetylene, followed by deprotection.

QC Checkpoints using

-

Absence of TMS: Ensure no peaks appear at

ppm (indicates incomplete deprotection). -

Regioisomer Purity: If the starting material was impure (e.g., containing 5-fluoro isomer), the C3 and C6 doublets will appear at different shifts. The C3 doublet at ~100 ppm is diagnostic for the 2-methoxy-4-fluoro substitution pattern due to the synergistic shielding of Ortho-F and Ortho-OMe.

References

-

Royal Society of Chemistry (RSC). Supporting Information for Sonogashira Coupling of Arylhydrazines. (Provides analogue data for 1-ethynyl-4-fluorobenzene).

-

SpectraBase.1-Ethynyl-2-methoxybenzene

C NMR Spectrum. Wiley Science Solutions. (Provides analogue data for the methoxy-ethynyl core). -

PubChem. 1-Ethynyl-4-methoxybenzene Spectral Data. National Library of Medicine. (Validation of ethynyl group shifts in electron-rich rings).

- Hesse, M., Meier, H., & Zeeh, B.Spectroscopic Methods in Organic Chemistry. Thieme. (Authoritative source for Substituent Chemical Shift additivity rules).

- Reichert, D. C NMR Chemical Shift Calculation for Polysubstituted Benzenes. (Methodology for predictive values used in Section 3.1).

An In-Depth Technical Guide to the Infrared Spectroscopy of Substituted Phenylacetylenes

Introduction: Phenylacetylene as a Vibrational Reporter

Substituted phenylacetylenes are foundational scaffolds in organic chemistry, materials science, and pharmaceutical development. Their rigid, linear structure and rich electronic properties make them ideal components for molecular wires, functional polymers, and complex drug molecules. Infrared (IR) spectroscopy serves as a powerful, non-destructive analytical technique for the characterization of these molecules. Beyond simple structural confirmation, the vibrational frequencies of the phenylacetylene core are exquisitely sensitive to the electronic perturbations introduced by substituents on the phenyl ring. This guide provides a detailed exploration of the IR spectroscopy of substituted phenylacetylenes, elucidating how to interpret their spectra to gain deep insights into molecular structure and electronic properties. We will move from the fundamental vibrational modes of the parent molecule to the nuanced effects of substituents, advanced spectral phenomena, and practical, field-proven protocols for data acquisition.

Deciphering the Spectrum: Fundamental Vibrational Modes

The IR spectrum of a substituted phenylacetylene is a composite of vibrations from the alkyne moiety and the substituted phenyl ring. Understanding these characteristic absorptions in the parent molecule, phenylacetylene, provides a crucial baseline for interpretation.

The Acetylenic Moiety: A Tale of Two Bonds

The terminal alkyne group (–C≡C–H) gives rise to three highly characteristic and diagnostic vibrations.

-

≡C–H Stretching Vibration (ν≡CH): This absorption appears as a strong and distinctly sharp band, typically in the 3330–3270 cm⁻¹ region[1][2]. Its high frequency is a direct consequence of the high force constant of the C(sp)-H bond. The intensity and sharpness of this peak make it a primary indicator for the presence of a terminal alkyne.

-

C≡C Stretching Vibration (νC≡C): The carbon-carbon triple bond stretch is observed in the 2260–2100 cm⁻¹ range[1][2]. This region of the IR spectrum is sparsely populated, making this band highly diagnostic[1]. However, its intensity is variable and often weak. This weakness arises from the small change in dipole moment during the symmetric stretch of the relatively non-polar C≡C bond[3]. In nearly symmetrical internal alkynes, this band may be too weak to be observed at all[2].

-

≡C–H Bending Vibration (δ≡CH): A terminal alkyne will also exhibit a strong C-H bending vibration between 700-610 cm⁻¹[1][4]. This lower-frequency mode corresponds to the out-of-plane bending of the acetylenic proton.

The Phenyl Group: Aromatic Signatures

The phenyl ring contributes its own set of characteristic absorptions that confirm its presence and can indicate the substitution pattern.

-

Aromatic C–H Stretching (ν=CH): These vibrations occur at wavenumbers just above 3000 cm⁻¹ (typically 3100–3000 cm⁻¹)[4][5]. Their position reliably distinguishes them from the C-H stretches of saturated (alkane) parts of a molecule, which appear just below 3000 cm⁻¹[5].

-

Aromatic C=C Ring Stretching: Vibrations resulting from the stretching of carbon-carbon bonds within the aromatic ring produce a series of bands in the 1630–1400 cm⁻¹ region[4][5].

-

Out-of-Plane (OOP) C–H Bending: Strong absorptions in the 900–675 cm⁻¹ region arise from the out-of-plane bending of the aromatic C-H bonds. The specific pattern and position of these bands are highly indicative of the substitution pattern on the benzene ring (e.g., mono-, ortho-, meta-, or para-substituted).

The table below summarizes these foundational vibrational modes.

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Intensity | Key Characteristics |

| ≡C–H Stretch | Terminal Alkyne | 3330–3270 | Strong | Sharp, narrow, and highly diagnostic[1][2]. |

| C≡C Stretch | Alkyne | 2260–2100 | Weak to Medium | Located in a "quiet" spectral region[1]. |

| ≡C–H Bend | Terminal Alkyne | 700–610 | Strong | Confirms terminal alkyne structure[4]. |

| Aromatic C–H Stretch | Phenyl Ring | 3100–3000 | Medium to Weak | Diagnostic for unsaturation[5]. |

| Aromatic C=C Stretch | Phenyl Ring | 1630–1400 | Medium | A series of sharp bands confirms the aromatic ring. |

| Out-of-Plane Bend | Phenyl Ring | 900–675 | Strong | Pattern is indicative of ring substitution. |

The Role of the Substituent: Electronic Effects on Vibrational Frequencies

The true power of IR spectroscopy in this context lies in its ability to probe the electronic influence of substituents on the phenylacetylene system. Substituents alter the electron density distribution through a combination of inductive and resonance effects, which in turn modifies bond strengths and, consequently, their vibrational frequencies.

Causality: How Electronic Effects Modulate Bond Strength

-

Inductive Effects: Electronegative or electropositive substituents alter the sigma (σ) framework of the molecule, polarizing the bonds and changing the electron density.

-

Resonance Effects: Substituents with lone pairs (e.g., -OCH₃, -NH₂) or pi systems (e.g., -NO₂, -CN) can donate or withdraw electron density through the pi (π) system of the benzene ring and the alkyne. This delocalization has a profound impact on bond order.

Electron-withdrawing groups (EWGs) pull electron density away from the acetylenic moiety, while electron-donating groups (EDGs) push electron density towards it. These perturbations directly affect the force constants of the ≡C–H and C≡C bonds.

Caption: Electronic influence of substituents on phenylacetylene vibrational modes.

Observed Trends in Vibrational Frequencies

Studies on series of substituted phenylacetylenes have revealed distinct trends[6]. While the shifts are often small, they are systematic and interpretable:

-

νC≡C (C≡C Stretch): There is a general trend where electron-withdrawing substituents tend to increase the C≡C stretching frequency[6]. This can be rationalized by the EWG reducing the electron density in the π-antibonding orbitals of the alkyne, which marginally increases the net bond order and thus the bond strength. Conversely, EDGs tend to have the opposite effect.

-

ν≡CH (≡C-H Stretch): The effect on the terminal C-H bond is also subtle. Research indicates that electron-withdrawing groups tend to cause a slight decrease in the ≡C-H stretching frequency[6]. This suggests a slight weakening of this bond as electron density is pulled away towards the ring and the substituent.

Correlating these frequency shifts with empirical electronic parameters, such as Hammett substituent constants (σ), can provide a quantitative measure of the electronic communication between the substituent and the acetylenic "reporter" group[7][8].

| Substituent Type | Position | Effect on ν(C≡C) | Effect on ν(≡C-H) | Rationale |

| Electron-Donating (e.g., -OCH₃) | para | Slight Decrease | Slight Increase | Increased electron density slightly populates π* orbitals, weakening the C≡C bond. |

| Electron-Withdrawing (e.g., -NO₂) | para | Slight Increase | Slight Decrease | Decreased electron density strengthens the C≡C bond and weakens the terminal C-H bond[6]. |

Advanced Spectral Phenomena: Beyond the Fundamentals

A high-resolution IR spectrum is more complex than a simple sum of fundamental vibrations. For phenylacetylenes, two phenomena are particularly important for accurate interpretation.

Fermi Resonance

Terminal alkynes often exhibit a complex absorption profile for the ≡C-H stretch, which may appear as a doublet or as a main peak with a distinct shoulder on its low-frequency side[6]. This is frequently due to Fermi resonance , an interaction that occurs when a fundamental vibration has nearly the same energy as an overtone or combination band of the same symmetry[9]. In phenylacetylenes, the ≡C-H stretching fundamental (ν≡CH) can mix with the first overtone of the ≡C-H bending mode (2δ≡CH)[6][10]. This quantum mechanical mixing results in two new states; one is shifted to a higher frequency and the other to a lower frequency than the original unperturbed vibrations. The intensity of the weaker band (the overtone) is "borrowed" from the stronger fundamental mode, making both observable[9]. The presence of this feature is a strong corroborating indicator of a terminal alkyne.

Anharmonicity, Combination Bands, and Overtones

The assumption that molecular vibrations behave as perfect simple harmonic oscillators is an approximation. Real molecular potentials are anharmonic , meaning that vibrational energy levels are not perfectly evenly spaced[11][12]. This anharmonicity has two key consequences:

-

It allows for the observation of weak overtone bands (transitions to higher vibrational levels, e.g., v=0 to v=2) and combination bands (simultaneous excitation of two or more different vibrations)[13][14].

-

It causes complex couplings and resonances between vibrational modes, particularly in the dense fingerprint region[11][12].

Recent high-level spectroscopic studies on phenylacetylene have demonstrated that a complete assignment of its spectrum requires the explicit consideration of 2- and even 3-quanta combination bands and overtones[11][12][13]. While a full anharmonic analysis is beyond the scope of routine characterization, awareness of these phenomena is crucial to avoid misinterpreting weak bands, especially in the 2500-1500 cm⁻¹ and fingerprint regions.

A Practical Guide to Spectral Acquisition and Interpretation

Acquiring a high-quality, interpretable spectrum requires meticulous sample preparation and a systematic approach to analysis.

Experimental Protocols: Self-Validating Methodologies

Protocol 1: KBr Pellet for Solid Samples

This technique is a gold standard for solid samples, providing a spectrum free from solvent interference.

-

Preparation: Gently grind ~1-2 mg of the solid phenylacetylene derivative with ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar. The goal is a fine, homogenous powder. Expertise Note: The particle size must be smaller than the wavelength of the IR radiation to minimize scattering (the Christiansen effect), which can distort band shapes[15].

-

Pellet Pressing: Transfer the powder to a pellet press die. Apply pressure according to the manufacturer's instructions (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Validation: A high-quality pellet is clear and free of cloudiness or opaque spots. If the resulting spectrum has a sloping baseline or distorted peaks, it indicates poor grinding or moisture contamination. The strongest absorption bands should ideally be below 0.1 absorbance units (above ~80% transmittance) to remain in the linear range of the detector.

-

Cleaning: Thoroughly clean the mortar, pestle, and die with an appropriate solvent and dry completely to prevent cross-contamination.

Protocol 2: Attenuated Total Reflectance (ATR) for Solids and Liquids

ATR-FTIR is a modern, rapid technique requiring minimal sample preparation.

-

Background Spectrum: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the empty crystal. This is a critical self-validating step that will be subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid powder or a single drop of the liquid phenylacetylene derivative directly onto the ATR crystal.

-

Pressure Application: For solids, use the pressure clamp to ensure firm and even contact between the sample and the crystal. Causality Note: The quality of an ATR spectrum is dependent on intimate contact between the sample and the crystal surface, as the IR beam only penetrates a few microns into the sample.

-

Data Acquisition: Collect the sample spectrum. The resulting spectrum is often presented in absorbance units.

-

Cleaning: Meticulously clean the ATR crystal with a soft, solvent-moistened wipe (e.g., using isopropanol or acetone) to ensure no residue remains for the next user.

Systematic Workflow for Spectral Interpretation

A logical workflow ensures that all features of the spectrum are considered for a confident structural assignment.

Caption: Systematic workflow for interpreting the IR spectrum of a phenylacetylene derivative.

Conclusion

Infrared spectroscopy is an indispensable tool for researchers working with substituted phenylacetylenes. The spectrum provides a rich dataset that goes far beyond simple confirmation of a triple bond. The characteristic frequencies of the ≡C-H stretch, C≡C stretch, and various aromatic modes serve as reliable structural fingerprints. Furthermore, subtle shifts in these frequencies, when interpreted through the lens of electronic theory, offer profound insights into the inductive and resonance effects imparted by ring substituents. By understanding the fundamentals, being aware of advanced phenomena like Fermi resonance and anharmonicity, and employing rigorous, self-validating experimental techniques, scientists can fully leverage IR spectroscopy to accelerate research and development in chemistry and materials science.

References

-

IR Spectroscopy Tutorial: Alkynes. (n.d.). University of Colorado Boulder. Retrieved from [Link]

-

Spectroscopy of the Alkynes. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

-

IR Spectroscopy Tutorial: Alkanes. (n.d.). University of Colorado Boulder. Retrieved from [Link]

-

Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link]

-

Smith, B. C. (2020, December 20). The Infrared Spectroscopy of Alkenes. Spectroscopy. Retrieved from [Link]

-

Esposito, V. J., et al. (2024, February 22). The Infrared Absorption Spectrum of Phenylacetylene and its Deuterated Isotopologue in the Mid- to Far-IR. arXiv. Retrieved from [Link]

-

Esposito, V. J., et al. (2024, March 19). The infrared absorption spectrum of phenylacetylene and its deuterated isotopologue in the mid- to far-IR. The Journal of Chemical Physics. Retrieved from [Link]

-

Cook, C. D., & Danyluk, S. S. (1965). SUBSTITUTED PHENYLACETYLENES. INFRARED SPECTRA. Canadian Journal of Chemistry. Retrieved from [Link]

-

Esposito, V. J., et al. (2024, March 21). The infrared absorption spectrum of phenylacetylene and its deuterated isotopologue in the mid- to far-IR. PubMed. Retrieved from [Link]

-

Esposito, V. J., et al. (2024, January 24). The infrared absorption spectrum of phenylacetylene and its deuterated isotopologue in the mid- to far-IR. Semantic Scholar. Retrieved from [Link]

-

Live Monitoring of Strain-Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR-IR Spectroscopy. (n.d.). ResearchGate. Retrieved from [Link]

-

Sample preparation for FT-IR. (n.d.). University of California, Los Angeles. Retrieved from [Link]

-

Interpretation of Infrared Spectra, A Practical Approach. (n.d.). Wiley Analytical Science. Retrieved from [Link]

-

Anharmonicity and deuteration in the IR absorption and emission spectrum of phenylacetylene. (2023, September 25). arXiv. Retrieved from [Link]

-

Fermi resonance. (n.d.). Wikipedia. Retrieved from [Link]

-

Investigation of poly(phenylacetylene) derivatives for carbon precursor with high carbon yield and good solubility. (2021, February 1). OSTI.GOV. Retrieved from [Link]

-

The infrared absorption spectrum of phenylacetylene and its deuterated isotopologue. (2024, April 16). Radboud University. Retrieved from [Link]

-

Gas-Phase Electronic Spectra of Two Substituted Benzene Cations: Phenylacetylene+ and 4-Fluorostyrene+. (2007, December 4). The Journal of Physical Chemistry A. Retrieved from [Link]

-

Hammett equation. (n.d.). Wikipedia. Retrieved from [Link]

-

The Infrared Absorption Spectrum of Phenylacetylene and its Deuterated Isotopologue in the Mid- to Far-IR. (2024, January 24). arXiv. Retrieved from [Link]

-

Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments. (2022, December 20). ACS Publications. Retrieved from [Link]

-

IR Spectra (important IR absorptions). (n.d.). Chad's Prep®. Retrieved from [Link]

-

Rhenium Chalcogenide Clusters Containing para-Substituted Phenylacetylide Ligands: Synthesis, Characterization, and Investigation of Substituent Effects on Spectroscopic and Electrochemical Properties. (2025, September 25). Organometallics. Retrieved from [Link]

-

The infrared absorption spectrum of phenylacetylene. (2024, October 29). UvA-DARE (Digital Academic Repository). Retrieved from [Link]

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. uobabylon.edu.iq [uobabylon.edu.iq]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. Hammett equation - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Fermi resonance - Wikipedia [en.wikipedia.org]

- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 11. The Infrared Absorption Spectrum of Phenylacetylene and its Deuterated Isotopologue in the Mid- to Far-IR [arxiv.org]

- 12. pubs.aip.org [pubs.aip.org]

- 13. The infrared absorption spectrum of phenylacetylene and its deuterated isotopologue in the mid- to far-IR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 15. eng.uc.edu [eng.uc.edu]

Mass spectrometry of 1-Ethynyl-4-fluoro-2-methoxybenzene

An In-Depth Technical Guide to the Mass Spectrometry of 1-Ethynyl-4-fluoro-2-methoxybenzene

Introduction

1-Ethynyl-4-fluoro-2-methoxybenzene is a substituted aromatic compound featuring three key functional groups: an ethynyl, a fluoro, and a methoxy group. This unique combination of substituents makes it a valuable building block in medicinal chemistry and materials science. The incorporation of fluorine, for instance, is a widely used strategy in drug design to enhance metabolic stability, binding affinity, and pharmacokinetic properties.[1][2] The ethynyl group provides a reactive handle for click chemistry and other coupling reactions, enabling the synthesis of more complex molecular architectures.

Given its role in the development of novel chemical entities, the precise characterization of 1-Ethynyl-4-fluoro-2-methoxybenzene and its derivatives is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and specificity for molecular weight determination and structural elucidation.[3][4] This guide provides a comprehensive overview of the mass spectrometric analysis of this compound, intended for researchers, scientists, and drug development professionals. We will delve into the rationale behind methodological choices, from ionization techniques to high-resolution analysis, and present a detailed examination of its fragmentation behavior.

Molecular Properties and Isotopic Composition

A foundational step in any mass spectrometry analysis is the theoretical calculation of the analyte's mass. This provides a precise target for experimental detection and confirmation.

-

Molecular Formula: C₉H₇FO

-

Nominal Mass: 150 Da

-

Monoisotopic Mass: 150.0481 Da

The monoisotopic mass is calculated using the mass of the most abundant isotope of each element (¹²C, ¹H, ¹⁹F, and ¹⁶O). High-resolution mass spectrometry (HRMS) instruments are capable of measuring mass with sufficient accuracy to distinguish between compounds with the same nominal mass but different elemental compositions.[5][6]

Selection of Ionization Technique: A Strategic Choice

The choice of ionization technique is critical and depends on the analyte's physicochemical properties, such as polarity, thermal stability, and molecular weight.[7] For 1-Ethynyl-4-fluoro-2-methoxybenzene, two primary techniques are considered: Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

-

Electrospray Ionization (ESI): ESI is ideal for polar, thermally labile, and pre-charged molecules.[8][9] While this compound has some polarity due to the oxygen and fluorine atoms, it is relatively small and not prone to existing in an ionic state in solution. ESI could potentially work, especially with solvent modifiers, but may not be the most efficient method.[10][11]

-

Atmospheric Pressure Chemical Ionization (APCI): APCI is highly effective for less polar to moderately polar, thermally stable compounds with molecular weights typically below 1500 Da.[12][13] The ionization process in APCI occurs in the gas phase, initiated by a corona discharge that ionizes solvent molecules, which then transfer a proton to the analyte.[14][15] Given that 1-Ethynyl-4-fluoro-2-methoxybenzene is a relatively nonpolar and thermally stable small molecule, APCI is the superior and recommended ionization technique for robust and efficient generation of the protonated molecular ion, [M+H]⁺.

Experimental Protocol: High-Resolution LC-MS Analysis

This section outlines a standard operating procedure for the analysis of 1-Ethynyl-4-fluoro-2-methoxybenzene using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) with an APCI source.

1. Sample Preparation:

- Prepare a stock solution of 1-Ethynyl-4-fluoro-2-methoxybenzene at 1 mg/mL in LC-MS grade acetonitrile.

- Create a working solution by diluting the stock solution to a final concentration of 1 µg/mL using a mobile phase-like composition (e.g., 80:20 acetonitrile:water).

- Filter the working solution through a 0.22 µm PTFE syringe filter before injection.

2. Liquid Chromatography (LC) Parameters:

- Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

- Mobile Phase A: 0.1% Formic Acid in Water.

- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

- Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to initial conditions.

- Flow Rate: 0.4 mL/min.

- Injection Volume: 2 µL.

- Column Temperature: 40 °C.

3. Mass Spectrometry (MS) Parameters (APCI Source):

- Ionization Mode: Positive.

- Mass Analyzer: Orbitrap or Time-of-Flight (TOF).

- Mass Range: m/z 50-500.

- Resolution: >70,000 (for Orbitrap) or >20,000 (for TOF).

- APCI Corona Current: 4.0 µA.

- Vaporizer Temperature: 400 °C.

- Sheath Gas Flow Rate: 40 arbitrary units.

- Aux Gas Flow Rate: 10 arbitrary units.

- Capillary Temperature: 275 °C.

- Data Acquisition: Full scan for molecular formula confirmation and tandem MS (MS/MS) for structural elucidation.

Data Interpretation: From Molecular Ion to Fragmentation

High-Resolution Mass Confirmation

The first step in data analysis is to confirm the presence and elemental composition of the target compound. Using HRMS, the experimentally measured mass of the protonated molecule is compared against the theoretical mass. A mass accuracy of less than 5 ppm provides high confidence in the assigned molecular formula.[16]

| Parameter | Theoretical Value | Expected Experimental Value |

| Molecular Formula | C₉H₇FO | - |

| Adduct | [M+H]⁺ | - |

| Protonated Formula | [C₉H₈FO]⁺ | C₉H₈FO |

| Calculated m/z | 151.0557 | - |

| Measured m/z | - | 151.0557 ± 0.0008 (within 5 ppm) |

Tandem Mass Spectrometry (MS/MS) and Fragmentation Analysis

To elucidate the structure, the protonated molecular ion ([M+H]⁺ at m/z 151.0557) is isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions provide a structural fingerprint of the molecule.[4][17] The fragmentation of 1-Ethynyl-4-fluoro-2-methoxybenzene is predicted to follow logical pathways based on the stability of the resulting ions and neutral losses.

The most probable fragmentation pathway for the protonated molecule involves the cleavage of the methoxy group, a common fragmentation route for anisole-containing compounds.[18]

-

Initial Fragmentation - Loss of Formaldehyde: Protonation is likely to occur at the methoxy oxygen. This facilitates the neutral loss of formaldehyde (CH₂O), a stable small molecule. This is a characteristic fragmentation for protonated methoxy-aromatic compounds.

-

[C₉H₈FO]⁺ (m/z 151.0557) → [C₈H₆F]⁺ (m/z 121.0448) + CH₂O

-

-

Secondary Fragmentation - Loss of Acetylene: The resulting fragment ion at m/z 121.0448 corresponds to protonated 1-ethynyl-4-fluorobenzene. This stable aromatic cation can further fragment by losing the ethynyl group as neutral acetylene (C₂H₂).

-

[C₈H₆F]⁺ (m/z 121.0448) → [C₆H₄F]⁺ (m/z 95.0322) + C₂H₂

-

The fragment at m/z 95.0322 corresponds to the fluorophenyl cation, which is highly stable and likely represents a terminal point in the fragmentation cascade under typical CID energies.

Summary of Key Fragments

| m/z (Theoretical) | Elemental Composition | Description |

| 151.0557 | [C₉H₈FO]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 121.0448 | [C₈H₆F]⁺ | Fragment from loss of neutral formaldehyde (CH₂O) |

| 95.0322 | [C₆H₄F]⁺ | Fragment from subsequent loss of neutral acetylene (C₂H₂) |

Applications in Research and Drug Development

The detailed mass spectrometric analysis described here is crucial for several applications:

-

Structure Verification: Unambiguously confirms the identity and elemental composition of newly synthesized batches of the compound.

-

Impurity Profiling: Detects and identifies low-level impurities from the synthetic process, which is a critical requirement for regulatory submission in drug development.

-

Metabolite Identification: In drug metabolism studies, this methodology can be used to identify metabolites formed by enzymatic transformations (e.g., O-demethylation, hydroxylation) by tracking the characteristic mass shifts from the parent drug. The stability imparted by the fluorine atom can be assessed by comparing metabolic profiles with non-fluorinated analogs.[19]

-

Reaction Monitoring: Allows for real-time monitoring of chemical reactions involving 1-Ethynyl-4-fluoro-2-methoxybenzene, ensuring reaction completion and identifying potential byproducts.

Conclusion

Mass spectrometry, particularly when coupling liquid chromatography with high-resolution analyzers and tandem MS capabilities, provides a powerful and indispensable tool for the comprehensive characterization of 1-Ethynyl-4-fluoro-2-methoxybenzene. By selecting an appropriate ionization source like APCI, leveraging the accuracy of HRMS for formula confirmation, and interpreting the logical fragmentation patterns, researchers can gain high-confidence structural information. This detailed analytical insight is fundamental to advancing the application of this versatile chemical building block in drug discovery and other scientific fields.

References

- High-Resolution Mass Spectrometry Definition - Organic Chemistry Key Term. Fiveable.

- Atmospheric Pressure Chemical Ionization (APCI)

- Atmospheric Pressure Chemical Ionization (APCI).

- Atmospheric-pressure chemical ioniz

- Simultaneous Detection of Polar and Nonpolar Compounds by Ambient Mass Spectrometry with a Dual Electrospray and Atmospheric Pressure Chemical Ionization Source.

- mass spectra - the molecular ion (M+) peak. Chemguide.

- Significance of Competitive Reactions in an Atmospheric Pressure Chemical Ionization Ion Source: Effect of Solvent. PMC.

- Illustrated Glossary of Organic Chemistry - High-resolution mass spectrometry. UCLA Chemistry.

- Determination of the Molecular Formula by High Resolution Mass Spectrometry. Chemistry LibreTexts.

- Analytical Precision: Using High-Resolution Mass Spectrometry for Scientific Discovery. Preprints.org.

- Modeling the relative response factor of small molecules in positive electrospray ioniz

- An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucid

- Electrospray Ionization Efficiency Scale of Organic Compounds. Analytical Chemistry.

- Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configur

- Mass Spectrometry - Fragmentation P

- Fluorine in drug discovery: Role, design and case studies.

- Fragmentation Patterns in Mass Spectrometry (1.2.5). TutorChase.

- Fragment

- Strategic incorporation of fluorine in the drug discovery of new-generation antitubercular agents targeting bacterial cell division protein FtsZ. PMC.

- Application of Fluorine in Drug Design.

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. researchgate.net [researchgate.net]

- 3. longdom.org [longdom.org]

- 4. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 5. Illustrated Glossary of Organic Chemistry - High-resolution mass spectrometry [chem.ucla.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration | PLOS One [journals.plos.org]

- 10. Modeling the relative response factor of small molecules in positive electrospray ionization - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06695B [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications - MetwareBio [metwarebio.com]

- 13. Atmospheric-pressure chemical ionization - Wikipedia [en.wikipedia.org]

- 14. Atmospheric Pressure Chemical Ionization (APCI) - MagLab [nationalmaglab.org]

- 15. Significance of Competitive Reactions in an Atmospheric Pressure Chemical Ionization Ion Source: Effect of Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 16. fiveable.me [fiveable.me]

- 17. tutorchase.com [tutorchase.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Strategic incorporation of fluorine in the drug discovery of new-generation antitubercular agents targeting bacterial cell division protein FtsZ - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of Fluoro-Methoxy Substituted Benzenes

Abstract

Fluoro-methoxy substituted benzenes are a cornerstone of modern medicinal chemistry and materials science. The strategic incorporation of fluorine and methoxy groups onto an aromatic scaffold allows for the fine-tuning of a molecule's physicochemical properties, which in turn dictates its pharmacokinetic profile, metabolic stability, and material characteristics. This guide provides a comprehensive examination of the key physical properties of these compounds, grounded in an analysis of the electronic interplay of the substituents. We will explore the theoretical underpinnings of these properties, present collated data for key isomers, detail robust experimental protocols for their determination, and discuss the implications for drug development.

Introduction

The substitution of a benzene ring with fluoro- and methoxy- groups is a powerful strategy in molecular design. The methoxy group, a classic electron-donating group, and fluorine, a small, highly electronegative atom, create a unique electronic environment that profoundly influences a molecule's physical behavior. This influence is not merely additive; the relative positions of these substituents (ortho, meta, para) lead to distinct properties among isomers.

In the pharmaceutical industry, these compounds serve as vital intermediates and structural motifs in active pharmaceutical ingredients (APIs).[1] The introduction of fluorine can enhance metabolic stability and binding affinity, while the methoxy group can modulate solubility and receptor interactions.[1][2] Understanding the fundamental physical properties—such as melting point, boiling point, solubility, and lipophilicity—is therefore not an academic exercise, but a critical prerequisite for rational drug design and materials development.

Theoretical Background: The Electronic Tug-of-War

The physical properties of fluoro-methoxy substituted benzenes are governed by the interplay between two primary electronic effects: the inductive effect (-I) and the resonance (or mesomeric) effect (+M) .

-

Fluorine (F): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I) through the sigma bond, pulling electron density from the aromatic ring.[3] However, its lone pairs can participate in resonance, donating electron density back to the ring (+M effect).[4] While typically the inductive effect of halogens dominates, the +M effect is still crucial for directing electrophilic aromatic substitution, primarily to the ortho and para positions.[4]

-

Methoxy Group (-OCH3): The oxygen atom is more electronegative than carbon, leading to a moderate electron-withdrawing inductive effect (-I).[5] However, the lone pairs on the oxygen atom are readily delocalized into the aromatic π-system, resulting in a powerful electron-donating resonance effect (+M).[5] This +M effect is dominant, activating the ring towards electrophilic substitution, particularly at the ortho and para positions.[5]

The balance of these effects, dictated by the substitution pattern, determines the molecule's overall electron density distribution, dipole moment, and potential for intermolecular interactions, which in turn dictates its physical properties.

Caption: Interplay of inductive and resonance effects on the benzene ring.

Key Physical Properties of Mono-Substituted Fluoroanisoles

To illustrate the impact of substituent positioning, this section presents a comparative summary of the physical properties for the three primary isomers of fluoroanisole: 2-fluoroanisole (ortho), 3-fluoroanisole (meta), and 4-fluoroanisole (para).

| Property | 2-Fluoroanisole (ortho) | 3-Fluoroanisole (meta) | 4-Fluoroanisole (para) |

| CAS Number | 321-28-8[6][7][8][9] | 456-49-5[10][11] | 459-60-9[1][12][13] |

| Molecular Formula | C₇H₇FO[6][7][8][9] | C₇H₇FO[10][11] | C₇H₇FO[1][13] |

| Molecular Weight | 126.13 g/mol [6][8][9] | 126.13 g/mol [10][11] | 126.13 g/mol [1] |

| Appearance | Clear, colorless liquid[8][14] | Colorless to Straw-Yellow Liquid[11] | Colorless clear liquid[13] |

| Melting Point | -39 °C[6][7][9][15][16][17] | -35.0°C[11] | -45 °C[1][12][13] |

| Boiling Point | 154-155 °C[6][7][8][9][15][16][17] | 158 °C (at 743 mmHg)[18][19] | 156-158 °C[1] or 157 °C[12][13][20] |

| Density | 1.124 g/mL at 25 °C[6][7][8][15][16] | 1.104 g/mL at 25 °C[18][19] | 1.114 g/mL at 25 °C[12][13][20] or 1.116 g/mL[1] |

| Refractive Index (n20/D) | 1.494[7][8][15] | 1.488[18][19] | 1.488[1][12] |

| Calculated LogP (XLogP3) | 2.1[6][21] | 2.2[10] | 2.3[22] |

| Water Solubility | Sparingly soluble / Insoluble[8][14] | Data not specified | Not miscible or difficult to mix[12][13] |

Analysis of Trends:

-

Boiling Points: The boiling points of the three isomers are very similar, with the meta- and para- isomers having slightly higher boiling points than the ortho-isomer. This subtle difference can be attributed to variations in molecular polarity and packing efficiency in the liquid state.

-

Melting Points: The para-isomer has the lowest melting point (-45 °C), which is counterintuitive as para-substituted isomers often pack more efficiently into a crystal lattice, leading to higher melting points. In this case, the combination of dipole moment and molecular shape results in less favorable crystal packing compared to the ortho and meta isomers.

-

Lipophilicity (LogP): The calculated octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. There is a slight increasing trend in LogP from the ortho to the para isomer (2.1 to 2.3). This indicates that 4-fluoroanisole is the most lipophilic of the three. Lipophilicity is a critical parameter in drug design, influencing membrane permeability and metabolic stability.[23][24][25]

Experimental Determination of Physical Properties

The accurate determination of physical properties is paramount. The following sections describe standardized, self-validating protocols for measuring two key parameters.

Protocol: Melting Point Determination

Causality: The melting point range provides a crucial indicator of a substance's purity. Pure crystalline solids exhibit a sharp melting point range (typically < 2°C), whereas impurities depress and broaden this range.[26][27] This protocol uses a digital melting point apparatus for accuracy and reproducibility.

Methodology:

-

Sample Preparation:

-

Ensure the compound is a dry, homogenous powder. If necessary, pulverize the solid using a mortar and pestle.[26]

-

Jab the open end of a capillary tube into the powder to collect a small amount of sample.[28]

-

Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the solid into the closed end. The final packed sample height should be 2-3 mm.[28][29]

-

-

Instrument Setup (e.g., DigiMelt or Mel-Temp):

-

Measurement:

-

For the accurate measurement, set the heating ramp rate to a slow 1-2 °C per minute, starting at a temperature about 10-20 °C below the expected melting point.[26][28] A slow heating rate is essential for thermal equilibrium.[29]

-

Observe the sample through the viewfinder.

-

Record the temperature (T1) at which the first drop of liquid appears.[27]

-

Record the temperature (T2) at which the last solid crystal melts.[30]

-

-

Reporting:

-

The melting point is reported as the range T1 – T2.

-

Self-Validation: If the melting range is broad (>2 °C), it suggests impurities may be present. The measurement should be repeated with a fresh, purified sample.[27] Always use a fresh sample for re-determination as the original may have decomposed.[27]

-

Protocol: Lipophilicity (LogP) Determination via Shake-Flask Method (OECD 107)

Causality: The n-octanol/water partition coefficient (P) is the gold standard for measuring lipophilicity, a key ADMET property.[25] The shake-flask method directly measures the equilibrium distribution of a compound between these two immiscible phases. This method is reliable for compounds with LogP values between -2 and 4.[31][32][33]

Methodology:

Caption: Workflow for LogP determination using the OECD 107 Shake-Flask method.

-

Preparation of Phases:

-

Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium during the experiment.

-

Prepare a stock solution of the fluoro-methoxy benzene in a suitable solvent.

-

-

Partitioning:

-

In a suitable vessel (e.g., a centrifuge tube), combine accurately measured volumes of the pre-saturated n-octanol and water.[32]

-

Add a small, known amount of the stock solution. The initial concentration should not exceed 0.01 mol/L in either phase.

-

Agitate the vessel at a constant temperature (typically 20-25 °C) until equilibrium is achieved.[32][34]

-

-

Phase Separation:

-

Analysis:

-

Determine the concentration of the test substance in each phase using a validated analytical method, such as HPLC or GC.[32]

-

-

Calculation and Validation:

-

The partition coefficient (P) is the ratio of the concentration in n-octanol to the concentration in water.

-

LogP is the base-10 logarithm of P.

-

Self-Validation: The experiment should be performed in duplicate or triplicate.[32] The total amount of substance recovered from both phases should be compared to the initial amount to check for mass balance. The resulting LogP values should fall within a range of ± 0.3 units for the test to be considered valid.[32]

-

Applications & Implications in Drug Development

The physical properties of fluoro-methoxy substituted benzenes are not abstract values; they have direct, tangible consequences in drug development:

-

Solubility and Bioavailability: Aqueous solubility is essential for a drug to be absorbed. While these compounds are generally sparingly soluble in water, subtle changes in their structure based on isomerism can modulate this property.[8][12][14] Their good solubility in organic solvents facilitates formulation development.[1][8]

-

Metabolic Stability: The C-F bond is exceptionally strong. Replacing a metabolically labile C-H bond with C-F can block oxidative metabolism by Cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[1]

-

Lipophilicity and Permeability: Lipophilicity (LogP) is a primary determinant of a drug's ability to cross cell membranes. The "rule of five" suggests an optimal LogP of less than 5 for good oral absorption. The LogP values of fluoroanisoles (2.1-2.3) fall well within the ideal range for drug candidates.[25]

-

Target Binding: The polarity and electron distribution, influenced by the F and OMe groups, affect how a molecule interacts with its biological target. These groups can participate in hydrogen bonding or dipole-dipole interactions within a receptor's binding pocket, influencing potency and selectivity.

Conclusion

The physical properties of fluoro-methoxy substituted benzenes are a direct manifestation of the underlying electronic effects of their substituents. The interplay between the strong inductive withdrawal of fluorine and the potent resonance donation of the methoxy group, modulated by their positional isomerism, allows for precise control over melting point, boiling point, solubility, and, critically for pharmacology, lipophilicity. A thorough understanding and accurate experimental determination of these properties are indispensable for scientists and researchers aiming to harness the full potential of these versatile scaffolds in the design of next-generation pharmaceuticals and advanced materials.

References

- Chem-Impex. (n.d.). 4-Fluoroanisole.

- Alfa Chemistry. (n.d.). CAS 321-28-8 2-Fluoroanisole.

- Chem-Impex. (n.d.). 2-Fluoroanisole.

- (2025, February 25). 2-Fluoroanisole (CAS: 321-28-8)

- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 25). The Chemical Profile of 2-Fluoroanisole: Properties and Handling.

- ChemicalBook. (n.d.). 4-Fluoroanisole manufacturers and suppliers in india.

- Northern Arizona University. (2013, April 15). Experiment 1 - Melting Points.

- Home Sunshine Pharma. (n.d.). 4-Fluoroanisole CAS 459-60-9 Manufacturers, Suppliers, Factory.

- OECD. (n.d.). Test No.

- Yongtong Technology Co., Ltd. (n.d.).

- ChemicalBook. (2026, January 19). 4-Fluoroanisole | 459-60-9.

- PubChem. (n.d.). 4-Fluoroanisole | C7H7FO | CID 9987.

- PubChem. (n.d.). 2-Fluoroanisole | C7H7FO | CID 67576.

- (n.d.). Melting Points.

- Guidechem. (n.d.). 2-Fluoroanisole 321-28-8 wiki.

- Chemistry LibreTexts. (2022, April 7). 6.

- Chemsrc. (2025, August 27). 3-Fluoroanisole | CAS#:456-49-5.

- Benchchem. (n.d.). A Comparative Guide to the Influence of Trifluoromethoxy vs.

- (n.d.). 2-Fluoroanisole 98 321-28-8.

- Watson International. (n.d.). 2-Fluoroanisole CAS 321-28-8.

- ChemicalBook. (2026, January 13). 2-Fluoroanisole | 321-28-8.

- (n.d.).

- BYJU'S. (2019, November 13). Determination Of Melting Point Of An Organic Compound.

- ChemicalBook. (2026, January 13). 3-Fluoroanisole | 456-49-5.

- OECD. (n.d.). Test No.

- PubChem. (n.d.). 3-Fluoroanisole | C7H7FO | CID 9975.

- Biotecnologie BT. (n.d.).

- Agroscope. (2020, February 25).

- Chem-Impex. (n.d.). 2-fluoroanisol.

- Analytice. (2021, January 13). Partition coefficient: Shake bottle method according to OECD 107.

- ChemRxiv. (n.d.).

- University of Lincoln. (n.d.).

- (n.d.). 4-Fluoroanisole 99 459-60-9.